N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide
Description
N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c1-6(14-2)9(13)12-8-3-4-11-5-7(8)10/h3-6H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYPFJMHZHBAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=NC=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of hydroxypyridines using reagents like N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . Another approach involves the nucleophilic substitution of pyridines containing leaving groups such as halides or sulfonates with fluoride sources like hydrofluoric acid or tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques, including the use of elemental fluorine or fluorinating agents under controlled conditions. These methods ensure high yields and purity of the desired fluorinated products .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
2-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and biological activity.
Uniqueness
N-(3-fluoropyridin-4-yl)-2-methylsulfanylpropanamide is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to other fluorinated pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
